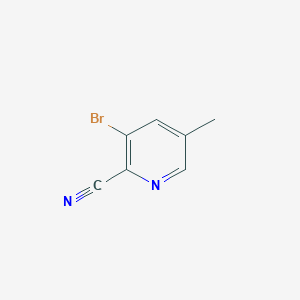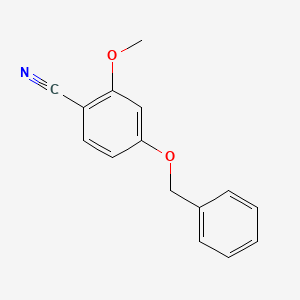![molecular formula C6H16N2O B1344310 2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol CAS No. 5753-48-0](/img/structure/B1344310.png)
2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol is an organic compound that belongs to the class of amino alcohols. It is characterized by the presence of both amine and alcohol functional groups, making it a versatile compound in various chemical reactions and applications. This compound is commonly used in the synthesis of other chemicals, pharmaceuticals, and as an intermediate in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol can be synthesized through several methods. One common method involves the reaction of ethylenediamine with ethylene oxide. The reaction typically proceeds as follows:
Reaction Setup: Ethylenediamine is mixed with ethylene oxide in a suitable solvent.
Reaction Conditions: The mixture is heated to a specific temperature, usually around 50-100°C, and maintained for several hours.
Product Isolation: The resulting product is then purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes with optimized reaction conditions to maximize yield and efficiency. Large-scale production may use catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines and alcohols.
Scientific Research Applications
2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the preparation of biologically active molecules and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. In biochemical assays, it can participate in reactions that alter the structure and function of biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethoxy)ethanol: Similar in structure but with an ether linkage instead of an ethyl group.
2-(2-Aminoethylamino)ethanol: Similar but lacks the ethyl substitution on the amine group.
Uniqueness
2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol is unique due to its specific combination of functional groups, which provides distinct reactivity and applications compared to its analogs. The presence of both primary and secondary amine groups, along with an alcohol group, allows for diverse chemical transformations and applications .
Properties
IUPAC Name |
2-[2-aminoethyl(ethyl)amino]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O/c1-2-8(4-3-7)5-6-9/h9H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIXOJJCTJVSBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627459 |
Source


|
| Record name | 2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5753-48-0 |
Source


|
| Record name | 2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
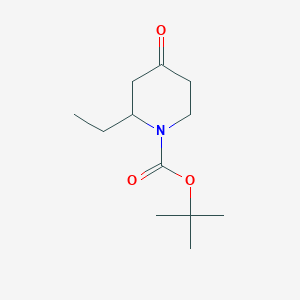
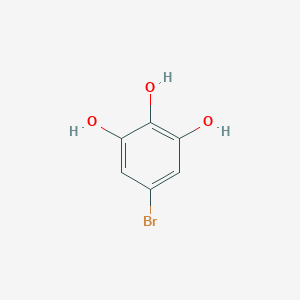
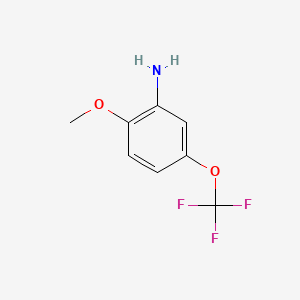
![4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid](/img/structure/B1344239.png)
![3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1344240.png)

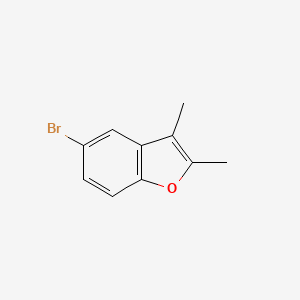
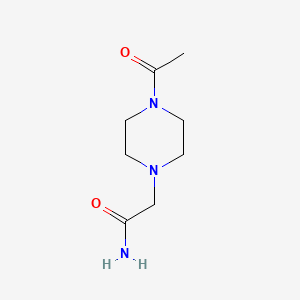
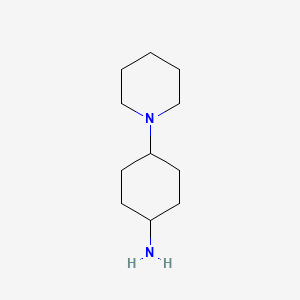
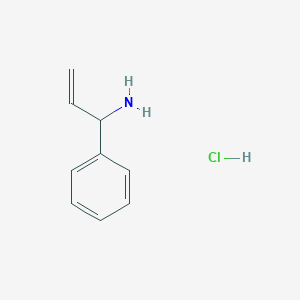
![5-[(Methylthio)methyl]-1H-tetrazole](/img/structure/B1344252.png)
